molecular formula C14H13NO4 B14147897 1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 926230-80-0

1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B14147897
CAS No.: 926230-80-0
M. Wt: 259.26 g/mol
InChI Key: VZBVZMOJFBVFKH-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that features a benzodioxole ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of a benzodioxole ring and a pyrrole ring, which imparts distinct chemical and biological properties. Its ability to disrupt microtubule assembly and induce apoptosis makes it a promising candidate for anticancer research .

Properties

CAS No.

926230-80-0

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrole-3-carboxylic acid

InChI

InChI=1S/C14H13NO4/c1-8-5-11(14(16)17)9(2)15(8)10-3-4-12-13(6-10)19-7-18-12/h3-6H,7H2,1-2H3,(H,16,17)

InChI Key

VZBVZMOJFBVFKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C(=O)O

Origin of Product

United States

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